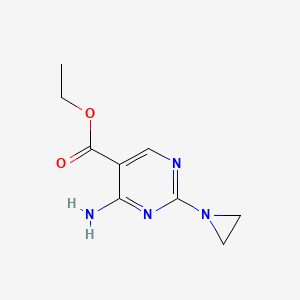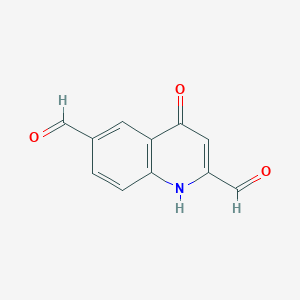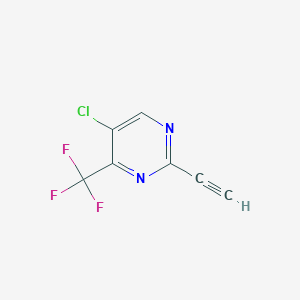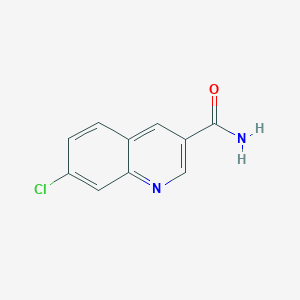![molecular formula C12H14N2O B11897417 5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897417.png)
5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is part of the broader class of spiro compounds, which are characterized by a single atom that is shared by two nonadjacent rings. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one can be achieved through various methods, including cycloaddition reactions. One common approach involves the (3 + 2) cycloaddition of azomethine ylides with alkenes or alkynes. This reaction is typically catalyzed by Lewis bases such as triethylamine or phosphines, which facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the synthesis of 5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into different spirocyclic derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various spirocyclic derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,3’-pyrrolidin]-2-one: Lacks the methyl group at the 5-position.
Spiro[indoline-3,3’-pyrrolidin]-2-thione: Contains a sulfur atom instead of an oxygen atom in the pyrrolidinone ring.
Spiro[indoline-3,3’-pyrrolidin]-2-amine: Features an amine group instead of a carbonyl group in the pyrrolidinone ring.
Uniqueness
The presence of the methyl group at the 5-position in 5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one imparts unique steric and electronic properties to the molecule, influencing its reactivity and biological activity. This makes it distinct from other similar spirocyclic compounds .
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
5-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8-2-3-10-9(6-8)12(11(15)14-10)4-5-13-7-12/h2-3,6,13H,4-5,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
QCXNYXKDFAALTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=O)C23CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B11897385.png)





